molecular formula C20H17NO6 B12955723 (E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate

(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate

Cat. No.: B12955723
M. Wt: 367.4 g/mol
InChI Key: IISUUWFMQBRHLI-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-3-methoxyacrylate is a complex organic compound with a molecular formula of C19H17NO6. This compound is characterized by its unique structure, which includes a phthalimide moiety and a methoxyacrylate group. It is primarily used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-3-methoxyacrylate typically involves a multi-step process. One common method includes the reaction of methyl 2-bromo-3-methoxyacrylate with 2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyacrylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-3-methoxyacrylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-methoxyacrylate
  • Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-3-methoxypropanoate

Uniqueness

(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-3-methoxyacrylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

methyl (E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C20H17NO6/c1-25-12-17(20(24)26-2)14-8-4-3-7-13(14)11-27-21-18(22)15-9-5-6-10-16(15)19(21)23/h3-10,12H,11H2,1-2H3/b17-12+

InChI Key

IISUUWFMQBRHLI-SFQUDFHCSA-N

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

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